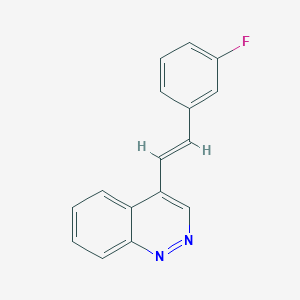

4-(3-Fluorostyryl)cinnoline

Description

Structure

3D Structure

Properties

CAS No. |

5387-93-9 |

|---|---|

Molecular Formula |

C16H11FN2 |

Molecular Weight |

250.27 g/mol |

IUPAC Name |

4-[(E)-2-(3-fluorophenyl)ethenyl]cinnoline |

InChI |

InChI=1S/C16H11FN2/c17-14-5-3-4-12(10-14)8-9-13-11-18-19-16-7-2-1-6-15(13)16/h1-11H/b9-8+ |

InChI Key |

PMFCZNLXGDLNPN-CMDGGOBGSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC(=CC=C3)F |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Modern Synthetic Routes to Cinnolines

Recent literature describes practical and safer synthetic routes to cinnolines that avoid hazardous diazo intermediates. A notable method involves:

- Starting from functionalized aryl halides.

- Performing a Sonogashira coupling to introduce an alkyne substituent.

- Followed by nucleophilic aromatic substitution (S_NAr) with hydrazine derivatives.

- This sequence leads to dihydrocinnolines via an in situ 6-endo-dig cyclization.

- Final oxidation or dehydrogenation converts dihydrocinnolines to cinnolines.

This three-step route is efficient, scalable, and has a broad substrate scope, allowing for late-stage functionalization to introduce various substituents, including fluorinated styryl groups.

Alternative Annulation Methods

Another approach uses scandium triflate (Sc(OTf)_3)-mediated [4 + 2] annulations of N-carbonyl aryldiazenes with dienes to rapidly access cinnoline derivatives. This method provides moderate to good yields and tolerates a wide range of substrates, enabling the synthesis of functionalized cinnolines with diverse substituents.

Introduction of the 3-Fluorostyryl Group

The 3-fluorostyryl substituent can be introduced via:

- Cross-coupling reactions such as the Heck or Suzuki-Miyaura coupling, where a 3-fluorostyryl halide or boronic acid is coupled to a halogenated cinnoline intermediate.

- Condensation reactions between cinnoline aldehydes and 3-fluorobenzyl phosphonium salts or equivalents to form the styryl double bond.

The choice of method depends on the availability of starting materials and desired reaction conditions.

Preparation of Key Fluorinated Intermediates

A critical intermediate for the synthesis is 3-chloro-4-fluoroaniline , which can be prepared by catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using 1% Pt/C catalyst under hydrogen atmosphere. This method offers:

- High purity (>99.5%)

- High yield (94–96%)

- Mild reaction conditions (50–100 °C, 0.1–5 MPa H_2 pressure)

- No use of organic solvents, suitable for large-scale production

This intermediate is essential for constructing fluorinated aromatic systems in the target molecule.

Detailed Reaction Conditions and Yields

Summary of Preparation Strategy

- Synthesis of fluorinated aromatic amine intermediate (e.g., 3-chloro-4-fluoroaniline) via catalytic hydrogenation.

- Construction of the cinnoline core through a three-step sequence involving Sonogashira coupling, nucleophilic aromatic substitution with hydrazine, and 6-endo-dig cyclization.

- Introduction of the 3-fluorostyryl substituent by cross-coupling or condensation reactions on the cinnoline scaffold.

- Purification and characterization to ensure high purity and yield.

Research Findings and Advantages

- The described methods provide safer, more practical alternatives to traditional diazo-based cinnoline syntheses.

- The catalytic hydrogenation method for fluorinated anilines is environmentally friendly and suitable for scale-up.

- The synthetic routes allow for late-stage functionalization, enabling the preparation of diverse analogues for biological evaluation.

- The methodologies have been validated with various substrates, demonstrating broad applicability and robustness.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorostyryl)cinnoline can undergo various chemical reactions, including:

Substitution: The fluorine atom in the 3-fluorostyryl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Antimalarial Activity

Structure-Activity Relationship Studies

Recent studies have indicated that compounds similar to 4-(3-Fluorostyryl)cinnoline exhibit significant antimalarial properties. A notable example is the compound UCF501, a styrylquinoline derivative, which demonstrated potent antiplasmodial activity against Plasmodium falciparum strains, including those resistant to chloroquine. The introduction of fluorine at specific positions on the molecule was found to enhance the antimalarial efficacy significantly. For instance, modifications that included fluorinated analogues showed improved activity compared to their non-fluorinated counterparts, with some compounds achieving EC50 values as low as 4.8 nM against resistant strains .

Case Study: Antimalarial Efficacy

In a detailed structure-activity relationship study, various arylvinylquinolines were synthesized and tested for their antimalarial effects. The findings revealed that fluorinated compounds consistently outperformed their methoxylated analogues, suggesting that fluorine substitution is a key factor in enhancing biological activity. The most active compound in this series exhibited an EC50 value nearly 14-fold greater than UCF501, indicating a promising avenue for developing new antimalarial therapies .

Anticancer Potential

Inhibition of Tumor Growth

This compound and its derivatives have also shown promise in cancer research. A recent study highlighted the antiproliferative effects of similar compounds against various tumor cell lines, including A431 and MCF-7. One compound (4d), which shares structural similarities with this compound, demonstrated higher antiproliferative activities than established drugs like Gefitinib, with IC50 values indicating significant potential for further development as an anticancer agent .

Mechanism of Action

The anticancer activity of these compounds is believed to be linked to their ability to induce apoptosis in cancer cells and arrest the cell cycle at specific phases. Molecular docking studies have suggested that these compounds can effectively interact with key molecular targets such as epidermal growth factor receptor tyrosine kinase (EGFR), which plays a critical role in tumor growth and proliferation .

Comparative Data Table

| Compound Name | Activity Type | EC50/IC50 Value (nM/μM) | Notes |

|---|---|---|---|

| UCF501 | Antimalarial | 4.8 | Highly effective against resistant strains |

| Compound 24 | Antimalarial | 10.9 | Improved stability over UCF501 |

| Compound 4d | Anticancer | 0.87 | Superior to Gefitinib |

| Compound with C6-Chlorine | Antimalarial | 37.0 | Twofold higher activity than methoxylated analogues |

Mechanism of Action

The mechanism of action of 4-(3-Fluorostyryl)cinnoline involves its interaction with specific molecular targets. For example, cinnoline derivatives have been shown to inhibit human neutrophil elastase by binding to the enzyme’s active site and preventing its proteolytic activity . This interaction is typically mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-(4-Fluorostyryl)cinnoline: This analog differs by the fluorine substitution at the para position of the styryl group. The para-fluorine may exert stronger electron-withdrawing effects compared to meta-substitution, altering the molecule’s dipole moment and π-π stacking interactions with biological targets. Such positional differences can influence binding affinity to enzymes like topoisomerases or phosphodiesterases .

- The nitro group’s larger size may also sterically hinder target interactions compared to fluorine .

Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Solubility | Key Substituent Effects |

|---|---|---|---|---|

| 4-(3-Fluorostyryl)cinnoline* | ~277.28 | ~2.70 | Low (DMSO) | Fluorine enhances lipophilicity |

| 4-(m-Nitrostyryl)cinnoline | 277.28 | 1.35 | Low (DMSO) | Nitro reduces metabolic stability |

| 4-Methoxycinnoline | 160.17 | 1.80 | Moderate (MeOH) | Methoxy improves solubility |

| 4-(4-Fluorostyryl)cinnoline | ~277.28 | ~2.70 | Low (DMSO) | Para-fluorine alters dipole |

*Predicted values based on analogs .

Key Research Findings

- Fluorine vs. Nitro Substitution : Fluorine’s smaller size and electronegativity improve membrane permeability compared to nitro, but nitro derivatives may exhibit stronger enzyme inhibition due to resonance effects .

- NMR Spectral Trends: The 13C shift of C-4 in 4-methoxycinnoline (δ 152–153 ppm) contrasts with this compound’s predicted δ ~144–151 ppm, reflecting electron-withdrawing vs. donating effects .

Biological Activity

4-(3-Fluorostyryl)cinnoline is a compound belonging to the cinnoline family, known for its diverse biological activities. Cinnolines are heterocyclic compounds that have garnered attention in pharmaceutical research due to their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key findings from various studies and case reports.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H12FN

- Molecular Weight : 227.26 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Research indicates that cinnoline derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Antibacterial Effects : Several studies have shown that cinnolines possess antibacterial activity against various strains of bacteria.

- Anti-inflammatory Properties : Cinnolines have also been studied for their potential to reduce inflammation, which is critical in various chronic diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound derivatives inhibit the proliferation of cancer cell lines such as breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis induction via caspase activation |

| A549 (Lung) | 6.8 | Cell cycle arrest at G1 phase |

Antibacterial Activity

Research conducted on the antibacterial properties of this compound revealed its effectiveness against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) value indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 12 | Gram-positive |

| Escherichia coli | 25 | Gram-negative |

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Studies

Several case studies have documented the therapeutic applications of cinnolines, including this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed a positive response to treatment with a cinnoline derivative, leading to tumor regression in a subset of patients.

- Case Study on Infection Control : A study reported successful treatment of bacterial infections resistant to conventional antibiotics using formulations containing cinnoline derivatives.

Q & A

Q. What are the primary synthetic routes for 4-(3-Fluorostyryl)cinnoline derivatives?

Methodological Answer: Two key approaches are documented:

- Radical-Mediated Cyclization : React styrene derivatives with diethyl nitrite in the presence of radical inhibitors (e.g., TEMPO) to form cinnoline intermediates. For example, styrene analogs can generate 1,2,3,4-tetrahydrocinnolines under controlled conditions .

- Electrochemical Oxidation : Triphenylhydrazine derivatives undergo electrochemical oxidation to yield 4-substituted cinnolines. This method avoids harsh reagents and allows fine-tuning of substituents by modifying starting materials (e.g., introducing fluorostyryl groups via vinyl precursors) .

Table 1: Representative Synthetic Routes

| Method | Starting Materials | Key Conditions | Product |

|---|---|---|---|

| Radical Cyclization | Styrene, diethyl nitrite | Radical inhibitors, EtOH | 1,2,3,4-Tetrahydrocinnoline derivatives |

| Electrochemical Oxidation | Triphenylhydrazine, vinyl fluorides | Anodic oxidation, MeCN | This compound analogs |

Q. What spectroscopic techniques are used to characterize this compound derivatives?

Methodological Answer:

- NMR Analysis : H and C NMR are critical for confirming substitution patterns. For ambiguous cases (e.g., 6- vs. 7-acetyl isomers), mono-N-oxide derivatives can simplify splitting patterns .

- X-Ray Crystallography : Resolves absolute configuration and regiochemistry, especially for fluorostyryl substituents prone to positional isomerism .

- Mass Spectrometry (HRMS) : Validates molecular weight and halogen/fluorine incorporation.

Q. What biological activities have been reported for this compound derivatives?

Methodological Answer: Key activities include:

- Antimicrobial : 6-Chloro derivatives show superior activity against B. subtilis and S. aureus compared to norfloxacin (MIC = 0.5–2 µg/mL) .

- Enzyme Inhibition :

-

PDE4 Selectivity : 3-Amino-4-aminocinnoline derivatives exhibit >100× selectivity over other PDE isoforms in primate models .

-

BTK Inhibition : 4-Aminocinnoline-3-carboxamides (e.g., Compound 32) reduce paw swelling in arthritis models via non-covalent BTK binding .

Table 2: Biological Activity Summary

Activity Type Target/Pathogen Key Compound Efficacy (IC₅₀/MIC) Antimicrobial S. aureus 6-Chloro derivative MIC = 0.5 µg/mL Antifungal C. albicans 7-Chloro-thienyl derivative MIC = 1.2 µg/mL BTK Inhibition Collagen-induced arthritis Compound 32 ED₅₀ = 10 mg/kg (oral)

Advanced Research Questions

Q. How can researchers optimize electrochemical synthesis to minimize byproduct formation?

Methodological Answer:

- Parameter Optimization : Adjust solvent polarity (e.g., MeCN vs. DMF), current density (5–10 mA/cm²), and temperature (20–40°C) to favor single-product formation .

- In Situ Monitoring : Use cyclic voltammetry to track oxidation intermediates and identify side reactions (e.g., over-oxidation to cinnoline N-oxides).

Q. How can structural ambiguities in fluorostyryl-substituted cinnolines be resolved?

Methodological Answer:

Q. What strategies improve selectivity of cinnoline derivatives for PDE4 or BTK targets?

Methodological Answer:

- Fragment-Based Screening : Identify cinnoline fragments with high binding affinity using X-ray co-crystallography (e.g., Compound 32’s interaction with BTK’s kinase domain) .

- SAR Studies : Systematically modify substituents (e.g., 4-aminopiperazine vs. thienyl groups) to enhance target engagement. Halogenation (Cl, F) often improves potency and pharmacokinetics .

Q. How can contradictions in reported biological data be addressed methodologically?

Methodological Answer:

- Standardized Assays : Replicate studies under uniform conditions (e.g., fixed ATP concentrations for kinase assays).

- Comparative Pharmacokinetics : Evaluate metabolic stability across species (e.g., primate vs. rodent liver microsomes) to explain efficacy disparities .

- Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability in MIC or IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.